molecular formula C8H7Cl2FO B8029610 1,4-Dichloro-2-ethoxy-3-fluorobenzene

1,4-Dichloro-2-ethoxy-3-fluorobenzene

Cat. No.: B8029610
M. Wt: 209.04 g/mol
InChI Key: ZUZREMOMJWEZHT-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom

Preparation Methods

The synthesis of 1,4-Dichloro-2-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Chemical Reactions Analysis

1,4-Dichloro-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dichloro-2-ethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

1,4-Dichloro-2-ethoxy-3-fluorobenzene can be compared with other benzene derivatives such as:

The unique combination of substituents in this compound provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1,4-dichloro-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZREMOMJWEZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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